molecular formula C13H18N2O3S B6765283 N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide

N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide

Cat. No.: B6765283
M. Wt: 282.36 g/mol
InChI Key: KGVWCCQZXLBTFP-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring substituted with a carboxamide group and a dioxothiane moiety. Its distinct chemical properties make it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-5-6-14-9-12(10)13(16)15-8-11-4-2-3-7-19(11,17)18/h5-6,9,11H,2-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVWCCQZXLBTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)NCC2CCCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dioxothiane moiety: This step involves the reaction of a suitable thiane derivative with an oxidizing agent to introduce the dioxo groups.

    Attachment of the dioxothiane moiety to the pyridine ring: This can be achieved through a nucleophilic substitution reaction, where the dioxothiane moiety is introduced to a pyridine derivative.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiane moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the dioxothiane moiety.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to further oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxothiane moiety and the carboxamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[(1,1-dioxothian-2-yl)methyl]-4-methylpyridine-3-carboxamide can be compared with other compounds that have similar structural features, such as:

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

    Carboxamide derivatives: Compounds with a carboxamide functional group.

    Dioxothiane derivatives: Compounds containing a dioxothiane moiety.

The uniqueness of this compound lies in the combination of these structural features, which can impart distinct chemical and biological properties.

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